(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate
Description
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate is a chemical compound with a complex structure that includes a nonylsulfanyl group, an octanoic acid chain, and a pyrrolidinyl ester
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4S/c1-2-3-4-5-6-9-12-17-27-18-13-10-7-8-11-14-21(25)26-22-19(23)15-16-20(22)24/h2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOSAZHNEKVLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate typically involves the reaction of octanoic acid derivatives with N-hydroxysuccinimide and nonylsulfanyl groups. One common method involves dissolving N-hydroxysuccinimide and triethylamine in methylene chloride under an inert atmosphere. Octanoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature. The resulting product is purified through filtration and washing with heptane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate undergoes various chemical reactions, including:
Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate involves its interaction with specific molecular targets. The nonylsulfanyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl octanoate: Similar structure but lacks the nonylsulfanyl group.
N-Hydroxysuccinimide esters: Commonly used in bioconjugation but do not have the same hydrophobic tail.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate is unique due to the presence of the nonylsulfanyl group, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in membrane studies or drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
